molecular formula C11H10ClNO2 B1604076 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile CAS No. 441060-95-3

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile

Cat. No.: B1604076
CAS No.: 441060-95-3
M. Wt: 223.65 g/mol
InChI Key: PBMDCUAGVOXBMF-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile is a nitrile-containing organic compound featuring a substituted phenyl ring and a ketone group. Its molecular formula is C₁₁H₁₀ClNO₂, with a molecular weight of 223.65 g/mol. The phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group (-OCH₃) at the 4-position, while the butanenitrile backbone includes a ketone at the 3-position.

Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7(14)10(6-13)9-4-3-8(15-2)5-11(9)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMDCUAGVOXBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=C(C=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623271
Record name 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441060-95-3
Record name 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the nitrile group can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogs and Substituent Effects

The closest analog identified in the evidence is 2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8, C₁₀H₈ClNO, MW 193.63) . Key differences include:

  • Substituent positions : The target compound has 2-Cl and 4-OCH₃ substituents, while the analog has a single 4-Cl group.
  • Electronic effects :
    • The methoxy group (-OCH₃) is electron-donating (EDG), activating the phenyl ring toward electrophilic substitution.
    • The chlorine atom is electron-withdrawing (EWG), deactivating the ring. In the target compound, the interplay between 2-Cl (ortho) and 4-OCH₃ (para) creates a unique electronic environment distinct from the purely EWG-dominated 4-Cl analog.

Physicochemical Properties

Compound Molecular Formula Substituents Molecular Weight (g/mol) Melting Point* Solubility*
This compound C₁₁H₁₀ClNO₂ 2-Cl, 4-OCH₃ 223.65 Not reported Polar aprotic solvents (inferred)
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 4-Cl 193.63 Not reported Moderate in DMSO

*Note: Experimental data for the target compound are unavailable; solubility and melting points are inferred from substituent effects. The methoxy group likely enhances solubility in polar solvents (e.g., DMSO, acetone) compared to the 4-Cl analog .

Reactivity and Functional Group Interactions

  • Ketone group : Both compounds can undergo nucleophilic additions (e.g., Grignard reactions) or reductions. Steric hindrance from 2-Cl in the target compound may slow reactions at the ketone.
  • Nitrile group : Hydrolysis to amides or carboxylic acids is feasible. The electron-deficient nitrile may engage in dipole-dipole interactions or hydrogen bonding with solvents, influenced by substituents .
  • Aromatic reactivity : The target compound’s 4-OCH₃ group directs electrophilic substitution to the ortho/para positions, whereas the 4-Cl analog’s ring is less reactive due to EWG dominance.

Crystallographic and Hydrogen-Bonding Behavior

The methoxy group in the target compound may participate in hydrogen bonding (as an acceptor), influencing crystal packing. In contrast, the 4-Cl analog relies primarily on van der Waals interactions and halogen bonding .

Biological Activity

2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted aromatic ring and a nitrile group, which are key to its biological activity. The compound’s IUPAC name reflects its complex structure, which may influence its interaction with biological targets.

Research indicates that similar compounds can inhibit receptor tyrosine kinases (RTKs), which play crucial roles in various cellular processes including proliferation, differentiation, and metabolism. The exact mechanism of action for this compound is still under investigation, but it is hypothesized to involve:

  • Target Interaction : Potential inhibition of RTKs such as c-Kit and Flt-3.
  • Biochemical Pathways : Modulation of pathways involved in cell signaling, particularly those related to cancer progression and metabolic regulation.

Antitumor Effects

Studies have demonstrated that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, they have been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line Effect Observed
HeLaInhibition of cell growth
MCF-7Induction of apoptosis
SGC-7901Reduction in tumor volume in xenograft models

Metabolic Effects

In animal models, the compound has been observed to influence metabolic pathways, particularly glucose metabolism. It has been reported to enhance glucose uptake in muscle and adipose tissues, suggesting potential applications in managing conditions like diabetes.

Case Studies

  • Anticancer Activity : A study involving the administration of this compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. The study highlighted its role in inhibiting angiogenesis by reducing vascular endothelial growth factor (VEGF) levels.
  • Metabolic Regulation : In a separate investigation, the compound was tested for its effects on blood glucose levels in diabetic rats. Results indicated a marked decrease in blood glucose levels post-treatment, reinforcing its potential as a therapeutic agent for metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Wide distribution across tissues with a tendency to accumulate in liver and kidney.
  • Metabolism : Primarily metabolized in the liver; detailed metabolic pathways remain to be fully elucidated.
  • Excretion : Predominantly excreted via urine as metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile
Reactant of Route 2
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2-(2-Chloro-4-methoxyphenyl)-3-oxobutanenitrile

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